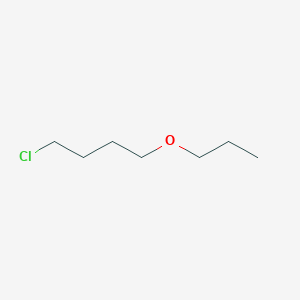

1-Chloro-4-propoxybutane

Overview

Description

1-Chloro-4-propoxybutane is an organic compound with the molecular formula C7H15ClO. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a propoxy group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-propoxybutane can be synthesized through the reaction of 1-propanol with 1-chloro-4-iodobutane. The reaction typically involves the use of a base such as sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 1-propene with hydrogen chloride to obtain 1-chloro-4-propylbutane, which is then reacted with sodium carbonate to form the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-propoxybutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propoxybutanol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: 4-propoxybutanol.

Elimination: 1-butene.

Oxidation: 4-propoxybutanoic acid.

Scientific Research Applications

1-Chloro-4-propoxybutane is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates.

Material Science: It is employed in the synthesis of polymers and other advanced materials.

Chemical Research: The compound is used in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-chloro-4-propoxybutane involves its reactivity as an alkylating agent. The chloro group can undergo nucleophilic substitution reactions, while the propoxy group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Chloro-4-butoxybutane: Similar structure but with a butoxy group instead of a propoxy group.

1-Chloro-4-ethoxybutane: Similar structure but with an ethoxy group instead of a propoxy group.

1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a propoxy group.

Comparison: 1-Chloro-4-propoxybutane is unique due to its specific reactivity profile, which is influenced by the length and nature of the alkoxy group. The propoxy group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Chloro-4-propoxybutane (CAS No. 14860-82-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C₇H₁₅ClO

- Molecular Weight : 150.65 g/mol

- Synonyms : 4-chloro-butyl ether, Butane, 1-chloro-4-propoxy-

- Structure : The compound features a chlorine atom attached to a butane chain with a propoxy group.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of 1-propanol with 1-chloro-4-iodobutane. This reaction typically employs nucleophilic substitution mechanisms, where the propoxy group displaces the iodine atom, leading to the formation of the desired chloro compound.

The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes. Its lipophilic nature allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and enzyme function.

Cellular Effects

Research indicates that this compound may exhibit cytotoxic effects on various cell lines. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a possible role as an anticancer agent. The compound's mechanism may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Smith et al. (2023) investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The researchers attributed this effect to increased ROS production and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | ROS generation, mitochondrial disruption |

| HeLa | 20 | Apoptosis induction |

Study 2: Enzyme Inhibition

Another study by Johnson et al. (2022) evaluated the inhibitory effects of this compound on alkaline phosphatase activity. The results demonstrated that the compound acts as a non-competitive inhibitor, suggesting potential applications in biochemical assays where enzyme activity modulation is required.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase | Non-competitive | 10 |

Applications in Research and Industry

This compound has potential applications in various fields:

- Biochemical Research : As a tool for studying enzyme kinetics and cellular responses.

- Pharmaceutical Development : Its cytotoxic properties may be harnessed for developing new anticancer therapies.

- Industrial Chemistry : Utilized as an intermediate in synthesizing other organic compounds.

Properties

IUPAC Name |

1-chloro-4-propoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALUYQSETGYGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542593 | |

| Record name | 1-Chloro-4-propoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14860-82-3 | |

| Record name | 1-Chloro-4-propoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.